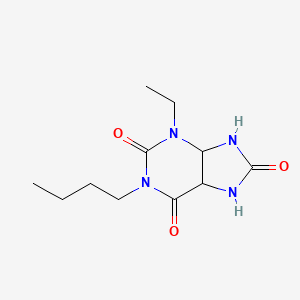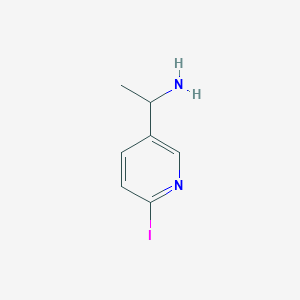
5-Bromo-8-hydroxyquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 8th position, and an aldehyde group at the 2nd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, catalysts
Major Products Formed
Oxidation: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid
Reduction: 5-Bromo-8-hydroxyquinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Bromo-8-hydroxyquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Chloro-8-hydroxyquinoline-2-carbaldehyde: Contains a chlorine atom instead of bromine at the 5th position.
8-Hydroxyquinoline: Lacks both the bromine atom and the aldehyde group.
Uniqueness
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. The combination of the hydroxyl and aldehyde groups also contributes to its reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C10H6BrNO2 |
|---|---|
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
5-bromo-8-hydroxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H |
Clave InChI |
PNRCGERVHQNGHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1C=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)




![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)






